molecular formula C20H19IN2O4 B5087694 (Z)-2-cyano-3-(3-iodo-4,5-dimethoxyphenyl)-N-[(4-methoxyphenyl)methyl]prop-2-enamide

(Z)-2-cyano-3-(3-iodo-4,5-dimethoxyphenyl)-N-[(4-methoxyphenyl)methyl]prop-2-enamide

Cat. No.: B5087694
M. Wt: 478.3 g/mol
InChI Key: UPNOCMDVYMBNBV-NVNXTCNLSA-N
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Description

(Z)-2-cyano-3-(3-iodo-4,5-dimethoxyphenyl)-N-[(4-methoxyphenyl)methyl]prop-2-enamide is a complex organic compound characterized by its unique structural features, including cyano, iodo, and methoxy functional groups

Preparation Methods

The synthesis of (Z)-2-cyano-3-(3-iodo-4,5-dimethoxyphenyl)-N-[(4-methoxyphenyl)methyl]prop-2-enamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the core structure, followed by the introduction of functional groups through various chemical reactions. Common reagents and conditions used in these reactions include:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-iodo-4,5-dimethoxybenzaldehyde and 4-methoxybenzylamine.

    Reaction Conditions: The key steps involve condensation reactions, cyanation, and amide formation. Typical conditions include the use of strong bases, solvents like dichloromethane, and catalysts to facilitate the reactions.

    Industrial Production: For large-scale production, the process may be optimized to improve yield and purity. This involves careful control of reaction parameters and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

(Z)-2-cyano-3-(3-iodo-4,5-dimethoxyphenyl)-N-[(4-methoxyphenyl)methyl]prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the cyano group to an amine.

    Substitution: The iodo group in the compound can undergo nucleophilic substitution reactions, where nucleophiles like thiols or amines replace the iodine atom.

    Common Reagents and Conditions: These reactions typically require specific reagents and conditions, such as acidic or basic environments, appropriate solvents, and controlled temperatures.

    Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

(Z)-2-cyano-3-(3-iodo-4,5-dimethoxyphenyl)-N-[(4-methoxyphenyl)methyl]prop-2-enamide has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.

    Industry: The compound’s unique properties make it useful in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (Z)-2-cyano-3-(3-iodo-4,5-dimethoxyphenyl)-N-[(4-methoxyphenyl)methyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, reacting with nucleophiles in biological systems. The iodo and methoxy groups may influence the compound’s binding affinity and selectivity towards its targets. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

When compared to similar compounds, (Z)-2-cyano-3-(3-iodo-4,5-dimethoxyphenyl)-N-[(4-methoxyphenyl)methyl]prop-2-enamide stands out due to its unique combination of functional groups. Similar compounds include:

    (Z)-2-cyano-3-(4-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]prop-2-enamide: Lacks the iodo group, which may affect its reactivity and biological activity.

    (Z)-2-cyano-3-(3-iodo-4,5-dimethoxyphenyl)-N-methylprop-2-enamide: Lacks the benzyl group, potentially altering its chemical properties and applications.

The presence of the iodo group in this compound enhances its reactivity and potential for diverse applications.

Properties

IUPAC Name

(Z)-2-cyano-3-(3-iodo-4,5-dimethoxyphenyl)-N-[(4-methoxyphenyl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19IN2O4/c1-25-16-6-4-13(5-7-16)12-23-20(24)15(11-22)8-14-9-17(21)19(27-3)18(10-14)26-2/h4-10H,12H2,1-3H3,(H,23,24)/b15-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPNOCMDVYMBNBV-NVNXTCNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C(=CC2=CC(=C(C(=C2)I)OC)OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)CNC(=O)/C(=C\C2=CC(=C(C(=C2)I)OC)OC)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19IN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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